1,3,4-Tribromo-dibenzofuran
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Overview
Description
1,3,4-Tribromo-dibenzofuran is a halogenated derivative of dibenzofuran, characterized by the presence of three bromine atoms at the 1, 3, and 4 positions of the dibenzofuran ring. This compound has a molecular formula of C12H5Br3O and a molecular weight of 404.879 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve a solvent like chloroform or carbon tetrachloride, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran-1,3,4-trione or reduction to form dibenzofuran.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.
Oxidation Products: Dibenzofuran-1,3,4-trione.
Reduction Products: Dibenzofuran.
Scientific Research Applications
1,3,4-Tribromo-dibenzofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,4-tribromo-dibenzofuran depends on its application. In biological systems, it may interact with cellular components, leading to various biological effects. The bromine atoms can form halogen bonds with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tribromo-dibenzofuran
- 1,2,4-Tribromo-dibenzofuran
- 1,3,5-Tribromo-dibenzofuran
- Dibenzofuran
Comparison
1,3,4-Tribromo-dibenzofuran is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to other tribromo-dibenzofuran isomers, it may exhibit different physical properties such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions .
Properties
CAS No. |
617707-39-8 |
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Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,3,4-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-5-8(14)11(15)12-10(7)6-3-1-2-4-9(6)16-12/h1-5H |
InChI Key |
FYQXNZAOOXAKGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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